(R)-Carisbamate-d4
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Description
R-Carisbamate-d4 is a novel, chiral compound that has been used in a variety of scientific research applications. It has a unique structure and properties that make it a valuable tool for studying biochemical and physiological processes.
Scientific Research Applications
Mechanism of Action and Antiepileptic Activity
Carisbamate (RWJ-333369) is a novel neuromodulator under investigation for its potential applications in neurological disorders. It demonstrates broad-spectrum antiepileptic activity across various rodent seizure models, indicating its potential for treating seizures and epilepsy. The exact mechanism of action remains to be fully elucidated, but studies suggest that carisbamate might act by modulating synaptic transmission. For instance, research has shown that carisbamate can inhibit excitatory signal transmission to dentate gyrus (DG) granule cells in rat hippocampus slices, suggesting a role in controlling excitatory synaptic transmission which is critical in epilepsy, especially temporal lobe epilepsy (TLE) (施建誠, 2008).
Moreover, carisbamate has been found to inhibit glutamate transmission in the granule cell of the dentate gyrus by a presynaptic mechanism, without affecting GABAergic transmission, which could contribute to its antiepileptic action observed in clinical settings at therapeutic concentrations (Chun-Yao Lee, Meng-Larn Lee, Chien-cheng Shih, H. Liou, 2011).
Neuroprotective Effects and Voltage-Gated Sodium Channel Inhibition
The neuroprotective and anticonvulsant reactions of carisbamate also extend to its effects on voltage-gated sodium channels. Studies have shown that carisbamate can inhibit these channels in rat hippocampal neurons, suggesting a mechanism that might contribute to its broad-spectrum activity in seizure models and drug-refractory epilepsy. This action potentially underlies some of the drug's antiepileptic effects, highlighting its role in modulating neuronal excitability and preventing repetitive firing of action potentials (Yi Liu, G. Yohrling, Yan Wang, T. Hutchinson, D. Brenneman, C. M. Flores, Boyu Zhao, 2009).
Antiepileptic Drug Development and Clinical Trials
Carisbamate's development as a novel antiepileptic drug (AED) highlights its promising pharmacological profile in preclinical studies, including its effectiveness in elevating seizure threshold, preventing seizure spread, and demonstrating antiepileptic and neuroprotective activity in various epilepsy models. Clinical trials have further confirmed the efficacy of carisbamate in reducing the frequency of partial-onset seizures, contributing valuable insights into its potential therapeutic applications and safety profile (K. Kulig, B. Malawska, 2007).
properties
IUPAC Name |
[(2R)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-hydroxyethyl] carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m0/s1/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-FCDGGRDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[C@H](COC(=O)N)O)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Carisbamate-d4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.